Esculin Esculin Esculin is a hydroxycoumarin that is the 6-O-beta-D-glucoside of esculetin. It has a role as an antioxidant and a metabolite. It is a beta-D-glucoside and a hydroxycoumarin. It is functionally related to an esculetin.
Esculin is found in barley. Vitamin C2 is generally considered a bioflavanoid, related to vitamin P esculin is a glucoside that naturally occurs in the horse chestnut (Aesculus hippocastanum), California Buckeye (Aesculus californica) and in daphnin (the dark green resin of Daphne mezereum). Esculin belongs to the family of Glycosyl Compounds. These are carbohydrate derivatives in which a sugar group is bonded through its anmoeric carbonA to another group via a C-, S-,N-,O-, or Se- glycosidic bond.
Esculin has been reported in Gardenia jasminoides, Ixeridium laevigatum, and other organisms with data available.
A derivative of COUMARIN with molecular formula C15H16O9.
Brand Name: Vulcanchem
CAS No.: 531-75-9
VCID: VC0527421
InChI: InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1
SMILES: Array
Molecular Formula: C15H16O9
Molecular Weight: 340.28 g/mol

Esculin

CAS No.: 531-75-9

Cat. No.: VC0527421

Molecular Formula: C15H16O9

Molecular Weight: 340.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Esculin - 531-75-9

Specification

CAS No. 531-75-9
Molecular Formula C15H16O9
Molecular Weight 340.28 g/mol
IUPAC Name 7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Standard InChI InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1
Standard InChI Key XHCADAYNFIFUHF-TVKJYDDYSA-N
Isomeric SMILES C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Canonical SMILES C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O
Appearance Solid powder
Melting Point 205 °C

Introduction

Chemical Structure and Physicochemical Properties

Esculin, systematically named 6-β-D-glucopyranosyloxy-7-hydroxy-2H-chromen-2-one, consists of a coumarin backbone linked to a glucose moiety via an ester bond. This glycosidic structure confers moderate water solubility (0.791 g/mL at 20°C) and a melting point of 203°C . Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Esculin

PropertyValue
Molecular FormulaC₁₅H₁₆O₉
Molecular Weight340.28 g/mol
Melting Point203°C
Boiling Point396.1°C (estimated)
Water SolubilityModerately soluble
Optical Activity[α]²⁰/D = -88° (dioxane/H₂O)
pKa7.00 ± 0.20

Esculin’s stability is pH-dependent, degrading under alkaline conditions to yield esculetin and glucose . Its UV absorption maxima at 270 nm and 340 nm facilitate analytical detection, while its fluorescence under UV light (λₑₓ = 365 nm) aids in histochemical applications .

Pharmacological Activities

Anti-Inflammatory and Immunomodulatory Effects

Esculin exerts potent anti-inflammatory effects by suppressing pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibiting the NF-κB pathway. In murine models of ulcerative colitis, esculin (20–40 mg/kg) reduced colonic inflammation by 60–70% and downregulated iNOS expression . Similarly, in LPS-induced acute lung injury, esculin attenuated neutrophil infiltration by 45% and inhibited Toll-like receptor signaling . Mechanistic studies reveal its ability to block IκBα phosphorylation, preventing nuclear translocation of NF-κB .

Antioxidant and Antidiabetic Properties

Esculin’s catechol structure enables radical scavenging, reducing oxidative stress in diabetic models. Streptozotocin-induced diabetic mice treated with esculin (40 mg/kg) showed a 35% decrease in blood glucose and a 50% increase in pancreatic glutathione peroxidase activity . These effects correlate with enhanced insulin sensitivity and protection against β-cell apoptosis .

Anticancer Mechanisms

Recent network pharmacology studies identify esculin as a potential antitumor agent in renal cell carcinoma (RCC). Esculin (50 μM) inhibited RCC cell viability by 40% via PI3K/Akt pathway suppression, inducing apoptosis and reducing metastasis . Molecular docking confirms its affinity for key targets like GAPDH (binding energy: -8.2 kcal/mol) and AKT1 (-7.9 kcal/mol) .

Antimicrobial and Antiviral Activities

Esculin exhibits broad-spectrum antimicrobial activity, inhibiting Staphylococcus aureus (MIC: 128 μg/mL) and Candida albicans (MIC: 256 μg/mL) . Its virucidal action against influenza A (H1N1) is attributed to hemagglutinin inhibition, reducing viral replication by 90% at non-cytotoxic concentrations .

Pharmacokinetics and Bioavailability

Despite rapid absorption (Tₘₐₓ: 1.5 h), esculin’s oral bioavailability is limited to 0.62% due to extensive first-pass metabolism . Esculetin, its bioactive metabolite, achieves higher systemic exposure (19% bioavailability) and distributes widely to tissues, including the liver (Cₘₐₓ: 12 μg/g) and kidneys (9 μg/g) . Excretion occurs primarily via renal pathways (75% within 24 h) .

Future Research Directions

  • Bioavailability Enhancement: Nanoemulsions or prodrug strategies to bypass first-pass metabolism.

  • Combination Therapies: Synergistic studies with metformin or checkpoint inhibitors.

  • Clinical Trials: Robust Phase III trials for oncology and metabolic indications.

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